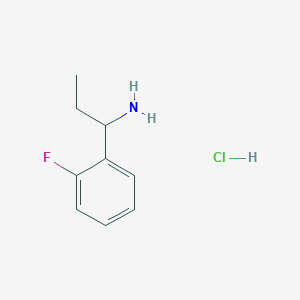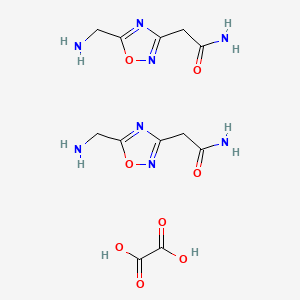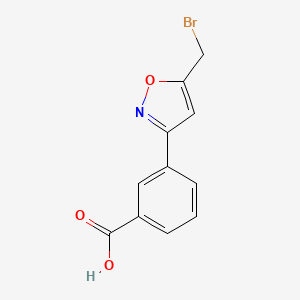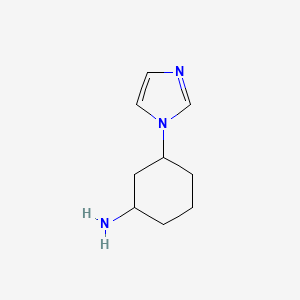
2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Plant Growth Stimulation
A study conducted by Pivazyan et al. (2019) explored the synthesis of derivatives of 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, demonstrating their significant effect in stimulating plant growth. The compounds showed a pronounced effect, with plant growth stimulation levels between 65-87% relative to heteroauxin, a known plant growth promoter Pivazyan et al., 2019.
Synthesis and Biological Activity Exploration
Danagulyan et al. (1997) conducted research on the synthesis of pyrazol-1-yl pyrimidines, including derivatives of this compound. This study included a comprehensive examination of their biological activity, though specific outcomes were not detailed in the abstract Danagulyan et al., 1997.
Photochemical and Electrochemical Studies
Fernández et al. (2014) reported on the synthesis of a bis-hydrazone involving a derivative of this compound. The study focused on photochemical and electrochemical properties, including fluorescence quantum yields and electroactive behavior, indicating potential applications in these fields Fernández et al., 2014.
Drug Delivery Systems
Ghosh et al. (2019) explored the use of block co-polymers as delivery systems for pyridine and pyrimidine derivatives, including those related to this compound. The study highlighted the efficiency of these systems in drug delivery applications, demonstrating their potential in pharmaceutical contexts Ghosh et al., 2019.
Mécanisme D'action
Target of action
For example, pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action would depend on the specific biological target. For instance, some pyrrolidine derivatives act as selective androgen receptor modulators .
Biochemical pathways
Pyrimidine derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. For example, some pyrrolidine derivatives have shown neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(12-9(11-7)13-10)14-4-2-3-5-14/h6H,2-5,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZHAYUBVLABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)





amine](/img/structure/B1450375.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)